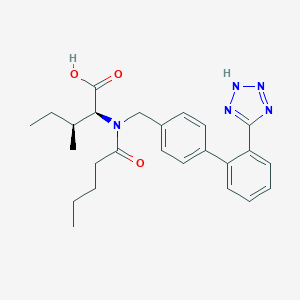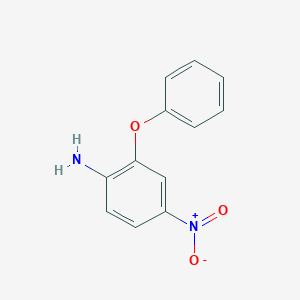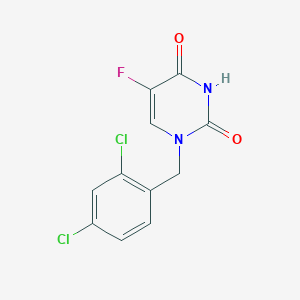
1-(2,4-Dichlorobenzyl)-5-fluorouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorobenzyl)-5-fluorouracil (DCBFU) is a chemical compound that belongs to the family of 5-fluorouracil (5-FU) derivatives. It has been synthesized by modifying the structure of 5-FU to improve its pharmacological properties. DCBFU has been extensively studied for its potential use in cancer treatment due to its unique mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorobenzyl)-5-fluorouracil involves the inhibition of thymidylate synthase (TS), an enzyme that is involved in DNA synthesis. 1-(2,4-Dichlorobenzyl)-5-fluorouracil is converted to its active form, 5-fluorouridine monophosphate (FUMP), which inhibits TS by binding to its active site. This results in the depletion of thymidine triphosphate (TTP), a building block of DNA, and ultimately leads to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
1-(2,4-Dichlorobenzyl)-5-fluorouracil has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been shown to have a synergistic effect when combined with other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dichlorobenzyl)-5-fluorouracil has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been extensively studied in vitro and in vivo, making it a valuable tool for cancer research. However, 1-(2,4-Dichlorobenzyl)-5-fluorouracil has some limitations for lab experiments. It is not very soluble in aqueous solutions, which can make it difficult to work with. 1-(2,4-Dichlorobenzyl)-5-fluorouracil also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(2,4-Dichlorobenzyl)-5-fluorouracil. One area of interest is the development of new formulations of 1-(2,4-Dichlorobenzyl)-5-fluorouracil that improve its solubility and bioavailability. Another area of interest is the investigation of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in combination with other chemotherapeutic agents to enhance its effectiveness. Additionally, the use of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in targeted drug delivery systems is an area of active research. Finally, the investigation of 1-(2,4-Dichlorobenzyl)-5-fluorouracil in other disease models, such as viral infections and autoimmune diseases, is an area of potential future research.
Métodos De Síntesis
1-(2,4-Dichlorobenzyl)-5-fluorouracil can be synthesized by reacting 5-FU with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification. The chemical structure of 1-(2,4-Dichlorobenzyl)-5-fluorouracil is shown below:
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorobenzyl)-5-fluorouracil has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines including breast, colon, lung, and prostate cancer cells. 1-(2,4-Dichlorobenzyl)-5-fluorouracil has also been tested in animal models of cancer and has shown promising results in reducing tumor growth.
Propiedades
Número CAS |
125111-05-9 |
|---|---|
Nombre del producto |
1-(2,4-Dichlorobenzyl)-5-fluorouracil |
Fórmula molecular |
C11H7Cl2FN2O2 |
Peso molecular |
289.09 g/mol |
Nombre IUPAC |
1-[(2,4-dichlorophenyl)methyl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl2FN2O2/c12-7-2-1-6(8(13)3-7)4-16-5-9(14)10(17)15-11(16)18/h1-3,5H,4H2,(H,15,17,18) |
Clave InChI |
MHPNFFUAVWCYBQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=O)NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



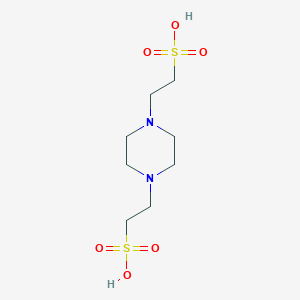
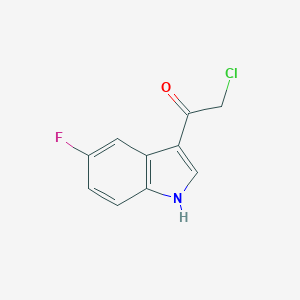


![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

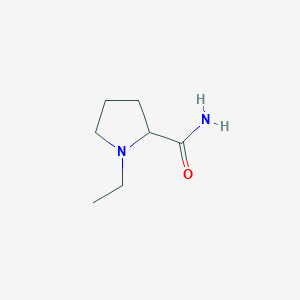

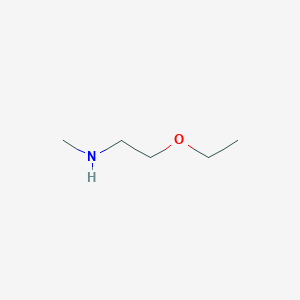

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

